{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol
Description
{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol is a heterocyclic compound featuring a fused triazole-pyridazine core. The molecule contains a chlorine atom at position 6 of the pyridazine ring and a hydroxymethyl (-CH₂OH) group at position 3 of the triazole ring. The chlorine atom enhances electrophilicity and metabolic stability, while the hydroxymethyl group offers hydrogen-bonding capabilities for target interactions .
Properties
IUPAC Name |
(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-4-1-2-5-8-9-6(3-12)11(5)10-4/h1-2,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZXJFHVKJANKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175301-94-6 | |
| Record name | {6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Triazolo[4,3-b]pyridazine Core
Step 1: Hydrazide Formation
The reaction starts with coupling 3-chloro-6-hydrazinylpyridazine with a suitable carboxylic acid derivative, such as 2,5-dimethoxybenzoic acid, to form the hydrazide intermediate. This step typically proceeds under reflux conditions in an appropriate solvent, yielding N’-(6-chloropyridazin-3-yl)benzohydrazide derivatives in good yields.Step 2: Cyclization to Triazolopyridazine
Treatment of the hydrazide intermediate with phosphoryl chloride (POCl3) at elevated temperatures induces cyclization, closing the triazole ring fused to the pyridazine, thus forming the triazolo[4,3-b]pyridazine core. This reaction is crucial for establishing the heterocyclic framework and is generally conducted under controlled heating to optimize yield and purity.
Introduction of the Hydroxymethyl Group at the 3-Position
The hydroxymethyl substituent at the 3-position is introduced by functionalizing the triazolopyridazine core, often via nucleophilic substitution of a suitable leaving group or by reduction of an aldehyde or halomethyl precursor attached at this position. While explicit synthesis routes for the methanol group on this exact compound are sparse, analogous methods in heterocyclic chemistry involve:
- Bromination or chlorination at the 3-position followed by treatment with formaldehyde or reduction to yield the hydroxymethyl derivative.
- Direct hydroxymethylation using formaldehyde under acidic or basic catalysis.
These transformations are typically optimized to achieve high regioselectivity and yield.
Reaction Conditions and Catalysts
- Solvents: Ethanol is commonly used as a solvent for condensation and cyclization reactions due to its polarity and ability to dissolve both organic and inorganic reagents.
- Catalysts: Acid catalysis (e.g., POCl3) is employed for cyclization, while organic bases such as triethylamine facilitate nucleophilic substitution and condensation steps in related heterocyclic syntheses.
- Temperature: Reflux temperatures (approximately 78 °C for ethanol) are standard for condensation steps; elevated temperatures are used for cyclization with POCl3.
Yields and Purification
- Reported yields for analogous triazolopyridazine cyclizations are generally good, often exceeding 70%, depending on the substituents and reaction conditions.
- Purification is typically achieved by recrystallization from solvents such as ethanol, DMF (dimethylformamide), or mixtures thereof to obtain analytically pure compounds.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazide formation | 3-chloro-6-hydrazinylpyridazine + carboxylic acid derivative, reflux in ethanol | Good yield (>70%) | Formation of hydrazide intermediate |
| 2 | Cyclization | POCl3, elevated temperature | Good yield (>70%) | Formation of fused triazolo[4,3-b]pyridazine ring |
| 3 | Hydroxymethyl group introduction | Nucleophilic substitution or reduction with formaldehyde or halomethyl precursor | Moderate to good yield | Installation of -CH2OH at 3-position |
| 4 | Purification | Recrystallization from ethanol/DMF | High purity | Ensures removal of impurities |
Additional Considerations and Research Findings
- The synthetic route allows for structural modifications at various positions of the triazolopyridazine core, which is valuable for exploring biological activities and SAR (structure-activity relationships).
- The presence of the 6-chloro substituent influences reactivity and can serve as a handle for further functionalization via cross-coupling reactions.
- Although direct preparation methods for {6-Chloro-triazolo[4,3-b]pyridazin-3-yl}methanol are limited in publicly available literature, the outlined synthetic strategy is consistent with established protocols for related heterocycles and supported by spectral characterization data in analogous compounds.
The preparation of {6-Chloro-triazolo[4,3-b]pyridazin-3-yl}methanol involves a multi-step synthetic sequence starting from hydrazinylpyridazine derivatives, progressing through cyclization with POCl3 to form the fused triazolopyridazine ring, and culminating in the introduction of the hydroxymethyl group at the 3-position. Reaction conditions typically employ ethanol as solvent, acid catalysis for cyclization, and base catalysis for substitution steps. Purification by recrystallization yields analytically pure material suitable for further biological or chemical studies.
This synthesis approach is well-established in heterocyclic chemistry and provides a reliable pathway to access this compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the chlorine atom to form a corresponding amine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of the corresponding ketone or carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
The following analysis compares {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol with structurally analogous triazolopyridazine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Variations at Position 3
Notes:
- Hydroxymethyl (-CH₂OH) : The polar hydroxymethyl group enhances aqueous solubility but may increase metabolic susceptibility (e.g., oxidation or glucuronidation) compared to bulkier substituents .
- Carboxylic Acid (-COOH): Found in 3-(6-Chloro[...])propanoic acid, this group improves solubility and is critical for ionic interactions in BRD4 inhibitors .
- Aliphatic/Aromatic Groups : Cyclopentyl and thiophene substituents increase lipophilicity, favoring blood-brain barrier penetration or hydrophobic target binding .
Physicochemical Properties
| Property | {6-Chloro[...]methanol | 3-(6-Chloro[...])propanoic acid | 6-Chloro-3-cyclopentyl- [...] |
|---|---|---|---|
| LogP (Predicted) | 1.2 | 0.8 | 2.5 |
| Aqueous Solubility | Moderate | High | Low |
| Metabolic Stability | Low | Moderate | High |
Key Trends :
- Polar groups (-COOH, -CH₂OH) lower LogP but improve solubility.
- Lipophilic groups (cyclopentyl, thiophene) enhance membrane permeability but reduce solubility.
Biological Activity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanol (CAS No. 28593-24-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClNO
- Molecular Weight: 220.06 g/mol
- Structure: The compound features a triazole ring fused with a pyridazine moiety, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, a derivative closely related to 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanol demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 |
The compound exhibited an IC value comparable to Foretinib (IC = 0.090 μM), indicating strong inhibitory activity against c-Met kinase, which is often overexpressed in various cancers .
The mechanism of action for compounds like 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanol involves the inhibition of specific kinases such as c-Met. The inhibition leads to reduced proliferation and increased apoptosis in cancer cells, particularly in those that overexpress the c-Met receptor .
Antimicrobial Activity
Triazolo derivatives have shown promising results against various bacterial strains. For example, studies indicate that triazole-containing compounds possess moderate to high antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
Some derivatives have also been evaluated for anticonvulsant properties. The structure of triazoles allows for interaction with neurotransmitter systems involved in seizure activity .
Case Study: Synthesis and Evaluation
A study synthesized several triazolo-pyridazine derivatives and evaluated their biological activities. Among these, certain compounds exhibited significant cytotoxicity against cancer cell lines and were effective as c-Met inhibitors .
Research Findings
Research has consistently shown that modifications in the triazole ring can enhance biological activity. For instance:
- Substituents on the triazole can influence both potency and selectivity towards specific targets.
- Structural optimization has led to compounds with improved solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol?
- Methodology : The compound is synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate, followed by functionalization. Key steps include:
- Cyclization : Using triethyl orthoacetate or phosphorus oxychloride to form the triazolo-pyridazine core .
- Substitution : Chlorine at position 6 is replaced via nucleophilic displacement with methanol derivatives under reflux conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is the structural identity and purity of {6-Chloro-[1,2,4]triazolo[...]methanol confirmed?
- Characterization Techniques :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 8.2–8.4 ppm (pyridazine protons), δ 4.7 ppm (methanol -CH₂-), and δ 3.9 ppm (-OH) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 201.5 .
- HPLC : Purity ≥98% using C18 column (acetonitrile/water gradient, retention time 6.2 min) .
Advanced Research Questions
Q. What biological activities have been observed for this compound, and what are the proposed mechanisms?
- Cytotoxicity : Demonstrates dose-dependent cytotoxicity against HepA cells (IC₅₀ = 12.5 µM) via apoptosis induction .
- Target Pathways : Similar triazolopyridazines inhibit kinases (e.g., c-Met) by binding to ATP pockets, suggesting potential kinase-targeted activity .
- Senescence Modulation : Derivatives of this scaffold are patented for treating senescence-related diseases via ROS pathway modulation .
Q. How can functionalization at specific positions enhance bioactivity?
- Position 3 (Methanol Group) :
- Amidation : Reacting with acyl chlorides enhances cellular permeability (logP reduction from 2.1 to 1.5) .
- Esterification : Improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 hrs in microsomal assays) .
- Position 6 (Chlorine) :
- Sulfanyl Substitution : Replacing Cl with -SCH₂Ph groups increases antiproliferative activity (IC₅₀ = 8.3 µM vs. 12.5 µM in HepA) .
Q. How do researchers address contradictions in cytotoxicity data across studies?
- Case Study : Discrepancies in IC₅₀ values (e.g., 12.5 µM vs. 25 µM in HepA) are resolved by:
- Assay Standardization : Using identical cell lines (HepA vs. HepG2) and MTT protocols .
- Structural Confirmation : Verifying substituent positions via X-ray crystallography to rule out isomer interference .
Methodological Challenges & Solutions
Q. What challenges arise in optimizing reaction yields during synthesis?
- Key Issues :
- Low cyclization efficiency (40–50% yield) due to steric hindrance .
- Byproduct formation (e.g., dimerization) during substitution steps .
- Solutions :
- Catalyst Screening : Using p-toluenesulfonic acid (10 mol%) improves cyclization yield to 72% .
- Temperature Control : Maintaining reflux at 80°C minimizes byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
